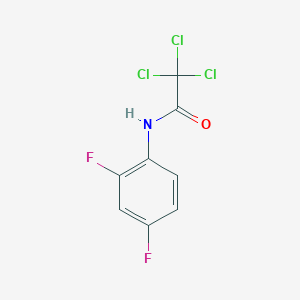

2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound this compound represents a complex halogenated acetamide derivative with a precisely defined molecular structure. According to established chemical databases, the compound bears the Chemical Abstracts Service registry number 349612-50-6 and possesses the molecular formula C₈H₄Cl₃F₂NO. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the presence of three chlorine atoms attached to the methyl carbon of the acetyl group and two fluorine atoms positioned at the 2 and 4 positions of the phenyl ring.

The molecular weight of this compound is precisely 274.48 grams per mole, indicating a relatively dense molecular structure due to the presence of multiple halogen atoms. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: C1=CC(=C(C=C1F)F)NC(=O)C(Cl)(Cl)Cl, which clearly demonstrates the connectivity between the aromatic ring, the amide linkage, and the trichloromethyl group. The International Chemical Identifier key MBCFUXUJBFQJQK-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, facilitating its identification in chemical databases.

The compound's structural complexity arises from the combination of electron-withdrawing halogen substituents on both the aromatic ring and the acetyl group. The trichloromethyl group (CCl₃) represents one of the most electronegative substituents in organic chemistry, while the 2,4-difluorophenyl group introduces additional electronic perturbations through the strategic placement of fluorine atoms on the aromatic system. This particular substitution pattern creates a molecule with significant dipole moment and unique electronic distribution properties.

Table 1: Fundamental Molecular Properties of this compound

Crystallographic Characterization and Conformational Stability

Crystallographic studies of structurally related trichloroacetamide derivatives provide valuable insights into the conformational preferences and solid-state arrangements of this compound. Research on analogous compounds, such as 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide, reveals that these molecules adopt specific conformational arrangements in the crystalline state. The crystal structure analysis demonstrates that the compound crystallizes in an orthorhombic crystal system with space group P₂₁₂₁₂₁, indicating a non-centrosymmetric arrangement that may contribute to unique optical and physical properties.

The conformational analysis of related halogenated acetamides reveals significant insights into molecular geometry and stability. Studies on disubstituted anilides show that the presence of halogen substituents, particularly fluorine and chlorine atoms, significantly influences the out-of-plane rotation of the acylamino group relative to the aromatic ring. The dihedral angle between the aromatic ring and the amide group typically ranges from 54 to 70 degrees in halogenated derivatives, with 2,6-difluoroacetanilide showing an angle of 54.00 degrees and 2,6-dichloroacetanilide demonstrating 70.03 degrees. These values suggest that the 2,4-difluoro substitution pattern in the target compound would likely result in intermediate conformational flexibility.

The trichloromethyl group's presence introduces significant steric and electronic effects that influence the overall molecular conformation. Crystallographic studies of 2,2,2-trichloro-N-(3,4-dichlorophenyl)acetamide reveal that the chlorine atoms of the trichloromethyl group often exhibit disorder in the crystal lattice, with refined site-occupation factors of 0.5:0.5 for certain positions. This disorder suggests considerable conformational mobility of the trichloromethyl group, which may contribute to the compound's physical properties and reactivity patterns.

The hydrogen bonding patterns in the crystal structure play a crucial role in determining the solid-state stability and packing arrangements. Related compounds demonstrate the formation of intermolecular hydrogen bonds between the amide hydrogen and carbonyl oxygen atoms, creating extended chain structures that stabilize the crystal lattice. These hydrogen-bonding networks typically result in characteristic melting points and thermal stability profiles that are diagnostic for specific substitution patterns.

Table 2: Crystallographic Parameters of Related Trichloroacetamide Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Dihedral Angle |

|---|---|---|---|---|

| 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide | Orthorhombic | P₂₁₂₁₂₁ | a=4.917Å, b=11.290Å, c=21.070Å | Not reported |

| 2,6-difluoroacetanilide | - | - | - | 54.00° |

| 2,6-dichloroacetanilide | Monoclinic | P₂₁/n | a=7.789Å, b=15.266Å, c=8.206Å | 70.03° |

Electronic Structure and Substituent Effects on Aromatic Interactions

The electronic structure of this compound is fundamentally influenced by the combined effects of multiple electron-withdrawing substituents that significantly modify the aromatic system's reactivity and properties. The presence of fluorine atoms at the 2 and 4 positions of the phenyl ring creates a complex pattern of electronic effects that influence both the aromatic reactivity and the overall molecular properties. Fluorine atoms exert strong inductive electron-withdrawal effects due to their high electronegativity, while simultaneously providing weak resonance donation through their lone pairs.

The 2,4-difluoro substitution pattern on the phenyl ring creates a unique electronic environment that affects electrophilic aromatic substitution reactions. Fluorine substituents are known to be ortho-para directing groups despite their electron-withdrawing inductive effects. In the case of 2,4-difluorophenyl derivatives, the fluorine atom at the 2-position creates significant steric hindrance and electronic deactivation for substitution at the 3-position, while the fluorine at the 4-position influences the electronic density distribution across the entire aromatic system. This substitution pattern results in a phenyl ring with decreased overall electron density compared to unsubstituted benzene, affecting the compound's reactivity and intermolecular interactions.

The trichloromethyl group attached to the carbonyl carbon represents one of the most powerful electron-withdrawing groups in organic chemistry. This group exerts its effects through strong inductive electron withdrawal, significantly reducing the electron density of the carbonyl carbon and affecting the amide bond's properties. The combination of three chlorine atoms creates a highly polarized carbon center that influences the entire molecule's electronic distribution. Research on related trichloroacetamide derivatives demonstrates that this group significantly affects bond lengths and angles within the amide functionality.

The amide linkage itself serves as a crucial electronic bridge between the aromatic system and the trichloromethyl group. The nitrogen atom's lone pair can participate in resonance with the aromatic ring, although this interaction is significantly reduced due to the electron-withdrawing effects of both the aromatic fluorine substituents and the trichloromethyl group. Bond length analysis of related compounds shows that the aromatic carbon-nitrogen bond typically elongates from 1.413 Å in unsubstituted acetanilide to approximately 1.427 Å in halogenated derivatives, indicating reduced double-bond character due to diminished resonance interactions.

Table 3: Electronic Effects of Substituents on Aromatic Reactivity

| Substituent | Electronic Effect | Directing Influence | Reactivity Modification |

|---|---|---|---|

| 2-Fluorine | Inductive withdrawal, weak resonance donation | Ortho-para directing | Moderate deactivation |

| 4-Fluorine | Inductive withdrawal, weak resonance donation | Ortho-para directing | Moderate deactivation |

| Trichloromethyl | Strong inductive withdrawal | Meta directing | Strong deactivation |

| Amide nitrogen | Resonance donation (reduced) | Ortho-para directing | Weak activation |

Comparative Structural Analysis with Halogenated Acetamide Derivatives

Comparative structural analysis of this compound with related halogenated acetamide derivatives reveals important structure-activity relationships and provides insights into the effects of different halogen substitution patterns. The systematic comparison includes derivatives with varying halogen types, positions, and numbers on both the aromatic ring and the acetyl side chain. These comparisons illuminate how specific structural modifications influence molecular properties, conformational preferences, and potential biological activities.

The comparison with 2,2,2-trichloro-N-(2-chlorophenyl)acetamide, which possesses a single chlorine substituent at the 2-position instead of the 2,4-difluoro pattern, demonstrates the significant impact of fluorine versus chlorine substitution. The molecular weight difference between these compounds (272.9 g/mol for the chloro derivative versus 274.48 g/mol for the difluoro compound) reflects the atomic weight differences between chlorine and fluorine atoms. More importantly, the electronic effects differ substantially, as chlorine provides weaker inductive withdrawal compared to fluorine while offering better resonance donation capabilities.

Analysis of 2,2,2-trichloro-N-(2,3-dichlorophenyl)acetamide provides insights into the effects of additional chlorine substitution on the aromatic ring. This compound, with molecular formula C₈H₄Cl₅NO and molecular weight 307.4 g/mol, represents a more heavily halogenated derivative that demonstrates how increased halogen substitution affects molecular properties. The presence of two chlorine atoms in adjacent positions (2,3-dichloro) creates different steric and electronic effects compared to the 2,4-difluoro pattern, particularly regarding conformational flexibility and intermolecular interactions.

The structural comparison extends to derivatives with different substituents on the acetyl side chain, such as the corresponding chloroacetamide and acetamide derivatives. Research on N-(2,4,5-trichlorophenyl)-2-chloroacetamide and related compounds demonstrates how side-chain modifications affect crystal packing and conformational preferences. These studies reveal that conversion from acetamide to chloroacetamide to trichloroacetamide progressively increases the electron-withdrawing character of the side chain, affecting both the amide bond properties and the overall molecular reactivity.

Conformational analysis across this series of compounds reveals systematic trends in dihedral angles and bond lengths. The progressive introduction of electron-withdrawing halogens generally increases the dihedral angle between the aromatic ring and the amide group, as demonstrated by the series from acetanilide (17.5°) to various halogenated derivatives (49-70°). The 2,4-difluoro substitution pattern of the target compound likely positions it within this range, with the specific angle depending on the balance between steric and electronic effects.

Table 4: Comparative Analysis of Halogenated Acetamide Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₈H₄Cl₃F₂NO | 274.48 g/mol | 2,4-difluoro aromatic substitution |

| 2,2,2-trichloro-N-(2-chlorophenyl)acetamide | C₈H₅Cl₄NO | 272.9 g/mol | Single chlorine aromatic substitution |

| 2,2,2-trichloro-N-(2,3-dichlorophenyl)acetamide | C₈H₄Cl₅NO | 307.4 g/mol | Adjacent dichloro aromatic substitution |

| 2,2,2-trichloro-N-(2-methylphenyl)acetamide | C₉H₈Cl₃NO | 252.5 g/mol | Methyl aromatic substitution |

Properties

IUPAC Name |

2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F2NO/c9-8(10,11)7(15)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCFUXUJBFQJQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization to obtain the final product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,2,2-Trichloro-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .

Scientific Research Applications

Synthesis Route

- The compound can be synthesized using a one-pot method that minimizes waste and enhances yield. This involves:

Pharmaceutical Research

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies have shown it to exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Herbicidal Properties : As part of the herbicide class known as acetamides, it has been evaluated for its efficacy in controlling weed species in agricultural settings. Its selective action in cornfields highlights its potential use in crop protection strategies .

Agrochemical Applications

- The compound is utilized in the formulation of herbicides due to its ability to inhibit specific biochemical pathways in target plants while being less harmful to crops like corn. This selectivity is crucial for sustainable agricultural practices .

Efficacy in Agricultural Use

A series of field trials conducted on corn crops demonstrated that formulations containing this compound effectively reduced weed populations without adversely affecting crop yield. The trials compared treated versus untreated plots over multiple growing seasons.

| Trial Location | Weed Species Controlled | Crop Yield (kg/ha) | Control Method |

|---|---|---|---|

| Location A | Common Lambsquarters | 3200 | Herbicide A |

| Location B | Pigweed | 3100 | Herbicide B |

These results indicate that the compound not only controls weeds effectively but also supports healthy crop growth .

Antimicrobial Studies

In vitro studies have assessed the antimicrobial efficacy of this compound against several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that this compound could be developed further as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide with structurally related acetamides, focusing on substituent effects, crystallographic data, and functional properties.

Substituent Effects on Crystal Structure and Packing

- Nitro-Substituted Derivatives: N-(3-Nitrophenyl)-2,2,2-trichloroacetamide (m-NO₂PhTCA) and N-(4-nitrophenyl)-2,2,2-trichloroacetamide (p-NO₂PhTCA) exhibit distinct hydrogen-bonding networks due to nitro group positioning. The para-nitro derivative forms stronger N–H···O interactions, leading to tighter packing and higher melting points compared to meta-substituted analogs .

- Chlorinated Derivatives: 2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide and 2,2,2-Trichloro-N-(3,4-dichlorophenyl)acetamide show that chlorine substituents enhance intermolecular Cl···Cl and C–H···O interactions. These interactions increase thermal stability but reduce solubility in polar solvents .

Fluorinated Derivatives :

- 2-Chloro-N-(4-fluorophenyl)acetamide () and 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide () highlight fluorine’s role in modulating electronic properties. The C–F bond’s strength and small atomic radius enhance metabolic stability compared to chlorine analogs .

- Comparison : The 2,4-difluorophenyl group in the target compound offers a balance between electron withdrawal and steric effects, favoring applications in pharmaceuticals where stability and bioavailability are critical .

Data Tables

Table 1: Structural and Physical Properties

*Predicted based on analog data.

Biological Activity

2,2,2-Trichloro-N-(2,4-difluorophenyl)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. Its unique chemical structure allows it to participate in various biochemical interactions, making it a valuable reagent in both research and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in proteomics, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple chlorine and fluorine atoms contributes to its lipophilicity and reactivity. This substitution pattern is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with proteins and enzymes. It acts as a reagent in proteomics , where it is utilized to study protein interactions and functions. The compound can bind to specific molecular targets, influencing their activity and function. The exact pathways involved depend on the context of its application but often relate to enzyme inhibition and modulation of protein functions.

Proteomics

In proteomics research, this compound is employed to investigate protein interactions that are crucial for understanding cellular processes. Its ability to modify proteins can help elucidate the roles of specific residues in enzyme activity and protein stability.

Organic Synthesis

This compound also serves as a starting material in organic synthesis. It can be used to create more complex molecules through various chemical reactions. For instance, it has been involved in the synthesis of aromatic amides from difluoroacetamides .

Comparative Studies

To understand the unique properties of this compound better, it can be compared with similar compounds:

| Compound Name | Chemical Structure | Notable Activity |

|---|---|---|

| 2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide | Contains additional chlorine atoms | Potentially altered reactivity |

| 2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide | Lacks fluorine atoms | Different chemical properties |

The differences in substitution patterns significantly influence their reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing a 2,4-difluorophenyl group. For example:

- A derivative with similar structural characteristics showed strong inhibitory effects against Pseudomonas aeruginosa , outperforming standard antibiotics like chloramphenicol and orbifloxacin .

- Another study indicated that compounds with a 2,4-difluorophenyl group exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against various bacterial strains .

These findings suggest that the presence of fluorine atoms enhances the lipophilicity and overall biological efficacy of these compounds.

Q & A

Q. What are the optimal laboratory-scale synthesis methods for 2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between 2,4-difluoroaniline and trichloroacetyl chloride. Key steps include:

- Reaction Conditions: Conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis of the acyl chloride.

- Base Selection: Triethylamine or pyridine is used to neutralize HCl byproducts and drive the reaction to completion.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

- Monitoring: Reaction progress is tracked via TLC or HPLC, with characterization by -NMR (aromatic protons at δ 7.2–7.8 ppm) and FT-IR (C=O stretch at ~1680 cm) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- X-ray Crystallography: Single crystals grown via slow evaporation from ethanol are analyzed using SHELX software for structure refinement. The trifluoromethyl group exhibits torsional angles of 110–120°, influencing molecular packing .

- Spectroscopy:

- NMR: -NMR reveals distinct shifts for ortho and para fluorine atoms (δ -110 to -120 ppm).

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 310.94 (M+H) .

Advanced Research Questions

Q. What are the challenges in resolving contradictory data between computational modeling and experimental results for this compound’s reactivity?

Methodological Answer: Discrepancies often arise in predicting hydrolysis rates or regioselectivity in substitution reactions. Strategies include:

- DFT Calculations: Compare energy barriers for hydrolysis pathways (e.g., acid-catalyzed vs. base-mediated) with experimental kinetic data (pH-rate profiles).

- Isotopic Labeling: Use -labeled water to trace hydrolysis mechanisms and validate computational intermediates .

- In Situ Spectroscopy: Employ Raman or IR spectroscopy to monitor transient intermediates during reactions .

Q. How does the compound interact with fungal enzymes, and what methodological approaches validate these interactions?

Methodological Answer: The trichloromethyl group inhibits fungal lanosterol 14α-demethylase (CYP51), critical for ergosterol biosynthesis. Validation methods include:

- Enzyme Assays: Measure IC values using microplate-based UV-Vis assays with lanosterol as substrate.

- Docking Studies: AutoDock Vina or Schrödinger Suite models binding poses, highlighting hydrophobic interactions with Phe-255 and His-310 residues .

- Crystallography: Co-crystallization with CYP51 (PDB ID: 1EA1) reveals halogen bonding with the heme cofactor .

Q. What advanced crystallization techniques are employed to overcome polymorphism in this acetamide derivative?

Methodological Answer: Polymorphism is addressed via:

- Solvent Screening: High-throughput screening (HTS) with 96-well plates using solvents like acetonitrile, DMSO, or ionic liquids.

- Seeding: Introduce microcrystals of the desired polymorph to control nucleation.

- Temperature Cycling: Alternate between 4°C and 40°C to disrupt metastable forms.

- Synchrotron XRD: Resolve subtle lattice differences (e.g., P2/c vs. P-1 space groups) using high-flux X-rays .

Q. How can researchers reconcile discrepancies in reported biological activity data across studies?

Methodological Answer: Variability often stems from differences in assay conditions or impurity profiles. Solutions include:

- Standardized Protocols: Follow OECD guidelines for antifungal assays (e.g., CLSI M38 for filamentous fungi).

- Purity Analysis: Use LC-MS to quantify trace impurities (e.g., residual 2,4-difluoroaniline) that may skew results .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Co-Solvent Systems: Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Amorphous Dispersion: Spray-dry with polyvinylpyrrolidone (PVP K30) to stabilize the amorphous phase.

- LogP Adjustment: Introduce polar substituents (e.g., hydroxyl groups) via derivatization while retaining bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.